![molecular formula C14H12ClNO2 B3045551 西克雷坦尼,(R)- CAS No. 109708-40-9](/img/structure/B3045551.png)
西克雷坦尼,(R)-
描述
Cicletanine is a furopyridine low-ceiling diuretic drug, typically used in the treatment of hypertension . It is manufactured by Ipsen and marketed by Recordati (in France) under the trade name Tenstaten . It is more potent in salt-sensitive hypertension .
Molecular Structure Analysis
Cicletanine has a molecular formula of C14H12ClNO2 . Its molar mass is 261.71 g·mol −1 . The structure includes a furopyridine ring, which is likely key to its pharmacological activity .科学研究应用
血管张力和高血压管理
西克雷坦尼是一种抗高血压化合物,已证明通过依赖蛋白激酶 C 的机制,在逆转强心类固醇诱导的血管收缩方面具有显着疗效。这一作用在盐敏性高血压中尤为重要,在这种情况下,西克雷坦尼由于此类疾病中强心类固醇的血浆水平升高而显示出更大的效力 (巴格罗夫等人,2000 年)。此外,西克雷坦尼已被证明可以降低高血压,并保护达尔盐敏性大鼠的心血管和肾系统,表明其对盐诱导的高血压和器官损伤具有保护作用 (上原等人,1991 年).
代谢途径和生物转化
西克雷坦尼在大鼠和人肝细胞中经历立体选择性代谢。这一过程主要涉及生物转化为磺基和葡萄糖醛酸结合的代谢物,突出了西克雷坦尼在不同物种中遵循的特定代谢途径 (梅纳德等人,2000 年).
前列环素合成和心血管效应
西克雷坦尼增强血管平滑肌细胞中前列环素合成的能力是其药理特征的另一个重要方面。前列环素产生的这种增强与其降压特性有关,并且可能与通过环氧合酶通路激活花生四烯酸级联有关 (多里安等人,1988 年).
对环核苷酸途径的影响
西克雷坦尼对环核苷酸通路的影响,特别是对环 GMP 磷酸二酯酶的影响,有助于其血管舒张作用。西克雷坦尼与鸟苷酸环化酶激活剂的相互作用调节血管舒缩张力和钠平衡,表明其在心血管药物治疗中的作用 (西尔弗等人,1990 年).
内皮细胞中的一氧化氮生成
西克雷坦尼对人血管内皮细胞中一氧化氮产生的影响进一步阐述了其降压机制。该药物对细胞内钙浓度、环核苷酸和前列环素生成的影响表明其在调节血管功能中具有多方面的作用 (赤松等人,2001 年).
潜在的抗氧化特性
西克雷坦尼表现出潜在的抗氧化特性,尤其与保护大鼠达尔盐敏性高血压肾脏免受盐诱导的高血压有关。其降低肾脏脂质过氧化的能力表明其作为羟基自由基清除剂的作用 (上原等人,1993 年).
作用机制
未来方向
属性
IUPAC Name |
(3R)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNDPRBJVBDSS-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C2[C@H](OCC2=C1O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109708-40-9 | |
Record name | Cicletanine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109708409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CICLETANINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ7EU0754 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。